Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride
Brand Name: Vulcanchem
CAS No.: 132567-23-8
VCID: VC21237282
InChI: InChI=1S/C15H24N2O4S.ClH/c1-3-21-15(18)14(16)6-4-5-11-17-22(19,20)13-9-7-12(2)8-10-13;/h7-10,14,17H,3-6,11,16H2,1-2H3;1H
SMILES: CCOC(=O)C(CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl
Molecular Formula: C15H25ClN2O4S
Molecular Weight: 364.9 g/mol

Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride

CAS No.: 132567-23-8

Cat. No.: VC21237282

Molecular Formula: C15H25ClN2O4S

Molecular Weight: 364.9 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride - 132567-23-8

Specification

CAS No. 132567-23-8
Molecular Formula C15H25ClN2O4S
Molecular Weight 364.9 g/mol
IUPAC Name ethyl 2-amino-6-[(4-methylphenyl)sulfonylamino]hexanoate;hydrochloride
Standard InChI InChI=1S/C15H24N2O4S.ClH/c1-3-21-15(18)14(16)6-4-5-11-17-22(19,20)13-9-7-12(2)8-10-13;/h7-10,14,17H,3-6,11,16H2,1-2H3;1H
Standard InChI Key PANCUSOLRKZFFN-UHFFFAOYSA-N
SMILES CCOC(=O)C(CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl
Canonical SMILES CCOC(=O)C(CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl

Introduction

Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride, is a complex organic compound with a molecular formula of C15H25ClN2O4S and a molecular weight of approximately 364.9 g/mol . This compound is a derivative of hexanoate, featuring a sulfonamide moiety linked to a 4-methylphenyl group. The presence of the sulfonamide group and the hexanoate chain contributes to its unique chemical properties and potential biological activities.

Synthesis and Reactions

The synthesis of Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride, typically involves several steps, including the formation of the sulfonamide bond and the introduction of the ethyl ester group. Common reagents used in these reactions include coupling agents and bases.

Biological Activities and Applications

While specific biological activities of Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride, are not extensively documented, compounds with similar sulfonamide functionalities often exhibit antimicrobial and anti-inflammatory properties. Further research is necessary to elucidate its potential therapeutic applications.

Related Compounds

Several compounds share structural similarities with Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride, including other sulfonamide derivatives and hexanoate esters. These compounds often feature diverse biological activities and are studied for their potential in medicinal chemistry.

Related Compounds Table

Compound NameMolecular FormulaKey Features
Ethyl 2-amino-6-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylateC17H20N2O4S2Contains a thienopyridine ring
Ethyl 5-[[(4-methylphenyl)sulfonyl]amino]pentanoateNot specifiedFeatures a pentanoate chain instead of hexanoate
6-[[(4-methylphenyl)sulphonyl]amino]hexanoic acidC13H19NO4SLacks the ethyl ester group

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